
4-Fluorobenzophenone
Overview
Description
4-Fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉FO. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its light beige crystalline appearance and is used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C₆H₅COCl} + \text{C₆H₄F} \rightarrow \text{C₆H₄(CO)C₆H₄F} + \text{HCl} ]
Another method involves the reaction of 4-fluorobenzeneboronic acid with benzoic anhydride in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-fluorobenzhydrol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to 4-fluorobenzoic acid using strong oxidizing agents such as potassium permanganate.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 4-Fluorobenzhydrol.
Oxidation: 4-Fluorobenzoic acid.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Photophysical Studies
4-Fluorobenzophenone has been extensively studied for its photophysical properties. Research indicates that it exhibits distinct absorbance and emission characteristics when subjected to UV radiation. For instance, studies have shown that the compound's phosphorescence lifetimes vary significantly depending on the solvent used. In a study conducted at Oregon State University, the emission lifetimes were measured in different solvents, revealing that the polarity of the solvent affects the number of transitions observed and their likelihood of being allowed .
Key Findings:
- Emission Lifetimes : In PMMA composites, lifetimes were recorded at s and s for different conditions .
- Solvent Effects : The study highlighted how polar solvents enhance energy-level transitions compared to nonpolar solvents .
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, including halogen-fluorine exchange reactions. This method involves heating a 4-halogenobenzophenone derivative with an alkali fluoride in an organic solvent, yielding high purity products suitable for further applications .
Synthesis Parameters:
- Yield : A reported yield from one synthesis was approximately , confirming effective reaction conditions .
- Characterization Techniques : The synthesized compound is typically characterized using NMR, IR spectroscopy, and GC-MS to confirm its structure and purity .
Material Science Applications
In material science, this compound is employed as a UV filter and stabilizer in plastics and coatings due to its effective UV light absorption properties. This application is crucial for enhancing the durability of materials exposed to sunlight.
Applications in Material Science:
- UV Protection : Used in formulations to protect polymers from UV degradation.
- Stabilizers : Acts as a stabilizer in coatings to prolong their lifespan under UV exposure.
Pharmaceutical Applications
Research into derivatives of benzophenones, including this compound, has revealed potential pharmacological effects, particularly in cancer treatment. These compounds have been observed to disrupt microtubule formation in cells, suggesting their utility as anti-cancer agents.
Pharmacological Insights:
- Microtubule Disruption : The ability to interfere with cellular structures positions these compounds as candidates for further drug development.
- Synthesis of Complex Molecules : Its role as an intermediate in organic synthesis makes it valuable for creating more complex pharmaceutical compounds.
Case Studies
Several case studies highlight the diverse applications of this compound:
Mechanism of Action
The mechanism of action of 4-Fluorobenzophenone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom enhances its binding affinity due to its electronegativity, which can influence the electronic distribution within the molecule and improve its interaction with target proteins .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: The parent compound without the fluorine substitution.
4-Chlorobenzophenone: Similar structure but with a chlorine atom instead of fluorine.
4-Methylbenzophenone: Contains a methyl group instead of fluorine.
Uniqueness
4-Fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts .
Biological Activity
4-Fluorobenzophenone (4-FBP) is a fluorinated derivative of benzophenone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of 4-FBP, supported by data tables and case studies.
Synthesis of this compound
The synthesis of this compound typically involves halogen-fluorine exchange reactions. For instance, a common method includes heating a 4-halogenobenzophenone derivative with an alkali fluoride in an organic solvent, yielding high purity and yield of the desired product .
Biological Activities
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that 4-FBP derivatives possess significant cytotoxic effects against various cancer cell lines, including HT-29 (colorectal cancer) cells. The cytotoxic potency is enhanced by the introduction of fluorine atoms, which can modify the electronic properties of the molecule .
- Antimicrobial Activity : Research indicates that certain derivatives of 4-FBP demonstrate antimicrobial properties. For example, prenylated benzophenones have been noted for their effectiveness against various bacterial strains .
- Anti-inflammatory Effects : Some studies suggest that compounds derived from 4-FBP may exhibit anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Table 1: Biological Activities of this compound Derivatives
Notable Research Findings
- Cytotoxicity Studies : A study on diketopiperazine-type compounds highlighted that the this compound derivative exhibited higher cytotoxicity compared to its non-fluorinated counterparts. This suggests that fluorination enhances the compound's ability to induce cell death in cancer cells .
- Antimicrobial Testing : In a recent evaluation, several fluorinated benzophenones were tested against common pathogens. The results indicated that some derivatives showed promising antimicrobial activity, supporting their potential use in pharmaceutical applications .
- Mechanistic Insights : Research has explored the mechanisms by which 4-FBP exerts its biological effects. For example, studies suggest that its interaction with cellular membranes may disrupt lipid bilayers, leading to increased permeability and subsequent cell death in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-fluorobenzophenone, and how do their experimental conditions affect yield?
- Methodological Answer : The Friedel-Crafts acylation of fluorobenzene with 4-fluorobenzoyl chloride in the presence of AlCl₃ is a classical route, but it faces challenges due to the limited availability of 4-fluorobenzoyl chloride . Alternatively, McMurry coupling of this compound precursors (e.g., using TiCl₄/Zn) achieves higher yields (e.g., 72%) under controlled stoichiometry and inert atmospheres . Key variables include reaction time, catalyst purity, and solvent selection (e.g., THF or DME).
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- ¹H/¹⁹F NMR : The fluorine environment in this compound produces distinct shifts (e.g., ¹⁹F NMR δ = -118.58 ppm in CDCl₃) . Compare integration ratios to confirm substituent positions.
- IR Spectroscopy : Look for C=O stretching (~1660 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). Cross-validate with NIST reference spectra to avoid misinterpretation .
- ESR : For radical studies (e.g., anion radicals), use second-derivative spectra to resolve hyperfine splitting patterns in solvents like acetonitrile/DME mixtures .
Q. How do solvent polarity and temperature influence the stability of this compound in solution?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO, DMF) enhance stability due to reduced nucleophilic attack on the ketone group. Conduct accelerated degradation studies at elevated temperatures (40–60°C) with HPLC monitoring to quantify decomposition rates. Include controls with inert atmospheres to isolate oxidative vs. hydrolytic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported ESR spectral data for this compound anion radicals?
- Methodological Answer : Discrepancies in hyperfine splitting (e.g., 60 vs. 78 resolved lines in second-derivative spectra ) may arise from solvent-dependent spin polarization or impurities. Replicate experiments using rigorously dried solvents (e.g., molecular sieves) and standardized electrolytic reduction conditions. Employ spectral simulation software to deconvolute overlapping signals and assign splitting constants to specific fluorine nuclei .
Q. What strategies optimize the regioselectivity of this compound derivatives in cross-coupling reactions?
- Methodological Answer : For Suzuki-Miyaura couplings, use Pd(OAc)₂ with SPhos ligand to direct coupling to the fluorinated aryl ring. Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) to minimize dehalogenation. Monitor reaction progress via in situ Raman spectroscopy to detect intermediate palladium complexes .
Q. How should researchers design experiments to investigate the environmental photodegradation pathways of this compound?
- Methodological Answer :
- Light Source : Simulate solar UV (290–400 nm) using a xenon arc lamp with AM1.5G filters.
- Analytical Workflow : Combine LC-MS/MS to identify transient intermediates (e.g., hydroxylated or defluorinated products) and DFT calculations to map plausible reaction pathways.
- Controls : Include dark controls and quenchers (e.g., isopropanol for •OH radicals) to differentiate photolytic vs. radical-mediated mechanisms .
Q. Data Analysis and Contradiction Management
Q. How should conflicting NMR data from batch-to-batch syntheses be analyzed?
- Methodological Answer :
Reproducibility Checks : Verify solvent purity (e.g., residual D₂O in CDCl₃ shifts peaks) and spectrometer calibration.
Impurity Profiling : Use GC-MS to detect trace byproducts (e.g., unreacted 4-fluorobenzoyl chloride).
Statistical Validation : Apply principal component analysis (PCA) to batch data to identify outlier batches linked to specific reaction parameters .
Q. What criteria should guide the selection of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize derivatives with:
- Systematic variation in substituent electronegativity (e.g., -Cl, -CF₃ analogs).
- Computationally validated solubility/logP profiles (via COSMO-RS simulations).
- Crystallographic data to correlate solid-state packing with bioactivity .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in electrophilic reactions?
- Methodological Answer :
Properties
IUPAC Name |
(4-fluorophenyl)-phenylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSHGYHILFRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188059 | |
Record name | 4-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige crystalline powder; [Acros Organics MSDS] | |
Record name | 4-Fluorobenzophenone | |
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CAS No. |
345-83-5 | |
Record name | 4-Fluorobenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=345-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Fluorobenzophenone | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835 | |
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Record name | 345-83-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88321 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876 | |
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Record name | 4-Fluorobenzophenone | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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